Xylose 1-phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Xylose 1-phosphate typically involves the phosphorylation of galactose. This can be achieved through enzymatic methods using galactokinase or chemical methods involving phosphorylation reagents such as phosphoric acid or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce galactose, which is then phosphorylated using specific enzymes. This method is preferred due to its efficiency and eco-friendliness .

化学反应分析

Types of Reactions

Xylose 1-phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form galactonic acid derivatives.

Reduction: Reduction reactions can convert it into galactitol derivatives.

Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include galactonic acid, galactitol, and various substituted galactose derivatives .

科学研究应用

Metabolic Engineering

Overview

Metabolic engineering of microorganisms to utilize xylose efficiently is vital for biofuel production and bioconversion processes. Xylose-1-P serves as an intermediate in these pathways.

Case Study: Saccharomyces cerevisiae

A study demonstrated that engineered Saccharomyces cerevisiae could convert xylose to ethanol via a pathway that includes Xylose-1-P as an intermediate. By disrupting the XKS1 gene, researchers redirected metabolic flux towards Xylose-1-P, enhancing xylose utilization and ethanol yield while minimizing byproduct formation like xylitol .

Table 1: Metabolic Pathway Modifications

| Modification | Resulting Effect on Ethanol Yield | Byproduct Formation |

|---|---|---|

| Disruption of XKS1 | Increased ethanol yield | Decreased xylitol production |

| Overexpression of FBA1 | Enhanced xylose consumption | Increased ethanol titer |

Biochemical Synthesis

Oligosaccharide Production

Xylose-1-P is utilized in the enzymatic synthesis of oligosaccharides. The phosphorylated form acts as a glycosyl donor in transglycosylation reactions, allowing for the construction of complex carbohydrate structures.

Case Study: Enzymatic Synthesis Techniques

Research indicates that hyperstable glycosidases can catalyze the hydrolysis of glycosidic bonds using Xylose-1-P. This enzymatic approach offers regio- and stereoselectivity advantages over traditional chemical methods, making it suitable for large-scale oligosaccharide synthesis .

Table 2: Comparison of Synthesis Methods

| Method Type | Advantages | Disadvantages |

|---|---|---|

| Enzymatic | High selectivity, eco-friendly | Slower reaction rates |

| Chemical | Faster production | Lower selectivity, more byproducts |

Biomedical Applications

Role in Glycosaminoglycan Synthesis

Xylose-1-P plays a significant role in the biosynthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix. The phosphorylation state of xylose is critical for the polymerization process.

Case Study: Chondroitin Sulfate Production

A novel phosphatase that dephosphorylates xylose residues was identified, indicating that Xylose-1-P's phosphorylation status affects GAG synthesis. This discovery opens avenues for manipulating GAG production for therapeutic applications .

Implications in Plant Biology

Plant Metabolism Studies

Research has shown that introducing xylose isomerase into plants can alter sugar metabolism, impacting growth and development. The presence of Xylose-1-P influences sugar phosphate levels within plant tissues.

Table 3: Impact on Plant Sugar Profiles

| Transformant Type | Glucose Content Change | Fructose Content Change |

|---|---|---|

| Xylose Isomerase Expressing | Decreased | Unaltered |

作用机制

The compound exerts its effects primarily through its involvement in the Leloir pathway, where it is phosphorylated by galactokinase to form galactose-1-phosphate. This intermediate is then converted into glucose-1-phosphate, which enters glycolysis or glycogenesis. The molecular targets include enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase .

相似化合物的比较

Similar Compounds

Glucose-6-phosphate: Similar in structure but derived from glucose.

Mannose-6-phosphate: Another monosaccharide phosphate involved in glycosylation processes.

Fructose-6-phosphate: Involved in glycolysis and gluconeogenesis.

Uniqueness

Xylose 1-phosphate is unique due to its specific role in the metabolism of galactose and its involvement in the Leloir pathway, distinguishing it from other monosaccharide phosphates .

属性

CAS 编号 |

15892-22-5 |

|---|---|

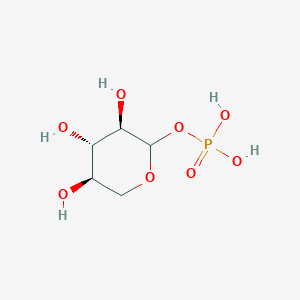

分子式 |

C5H11O8P |

分子量 |

230.11 g/mol |

IUPAC 名称 |

[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3+,4-,5?/m1/s1 |

InChI 键 |

ILXHFXFPPZGENN-IOVATXLUSA-N |

SMILES |

C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |

手性 SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |

同义词 |

xylose 1-phosphate xylose 1-phosphate, (alpha-D)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。